

Spectroscopic Profile of 2-Phenylthiazolidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylthiazolidine

CAS No.: 4569-82-8

Cat. No.: B1205856

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This guide provides a comprehensive overview of the spectroscopic data for **2-Phenylthiazolidine**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The information presented herein has been compiled from various sources to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Phenylthiazolidine**.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₉ H ₁₁ NS
Molecular Weight	165.26 g/mol
Major Peaks (m/z)	165, 118, 91 ^[1]

Table 2: Predicted ^1H NMR Spectral Data

Note: Experimentally obtained ^1H NMR data for **2-Phenylthiazolidine** was not available in the searched literature. The following predictions are based on the analysis of structurally similar compounds, specifically (2R, 4R)-**2-phenylthiazolidine**-4-carboxylic acid, and general principles of NMR spectroscopy.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Multiplet	5H	Aromatic protons (C_6H_5)
~ 5.3 - 5.6	Singlet	1H	Methine proton (CH at position 2)
~ 3.0 - 3.3	Multiplet	2H	Methylene protons (CH_2 at position 5)
~ 3.4 - 3.7	Multiplet	2H	Methylene protons (CH_2 at position 4)
~ 2.0 - 2.5	Broad Singlet	1H	Amine proton (NH)

Table 3: Predicted ^{13}C NMR Spectral Data

Note: While the existence of a ^{13}C NMR spectrum for **2-Phenylthiazolidine** is documented, specific chemical shifts were not readily available. The expected chemical shift ranges are based on the compound's structure.

Chemical Shift (δ) ppm	Assignment
~ 125 - 145	Aromatic carbons (C_6H_5)
~ 60 - 70	Methine carbon (CH at position 2)
~ 50 - 60	Methylene carbon (CH_2 at position 4)
~ 30 - 40	Methylene carbon (CH_2 at position 5)

Table 4: Predicted IR Absorption Data

Note: A vapor phase IR spectrum for **2-Phenylthiazolidine** is known to exist, but a detailed peak list was not accessible. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3400	Medium	N-H stretch (secondary amine)
~ 3000 - 3100	Medium	Aromatic C-H stretch
~ 2850 - 2960	Medium	Aliphatic C-H stretch
~ 1580 - 1610	Medium	C=C aromatic ring stretch
~ 1450 - 1495	Medium	Aromatic C=C stretch
~ 690 - 770	Strong	Aromatic C-H out-of-plane bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **2-Phenylthiazolidine** is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube.
- **Data Acquisition:** The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- **¹H NMR:** A standard proton NMR experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
- **¹³C NMR:** A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each unique carbon atom. Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

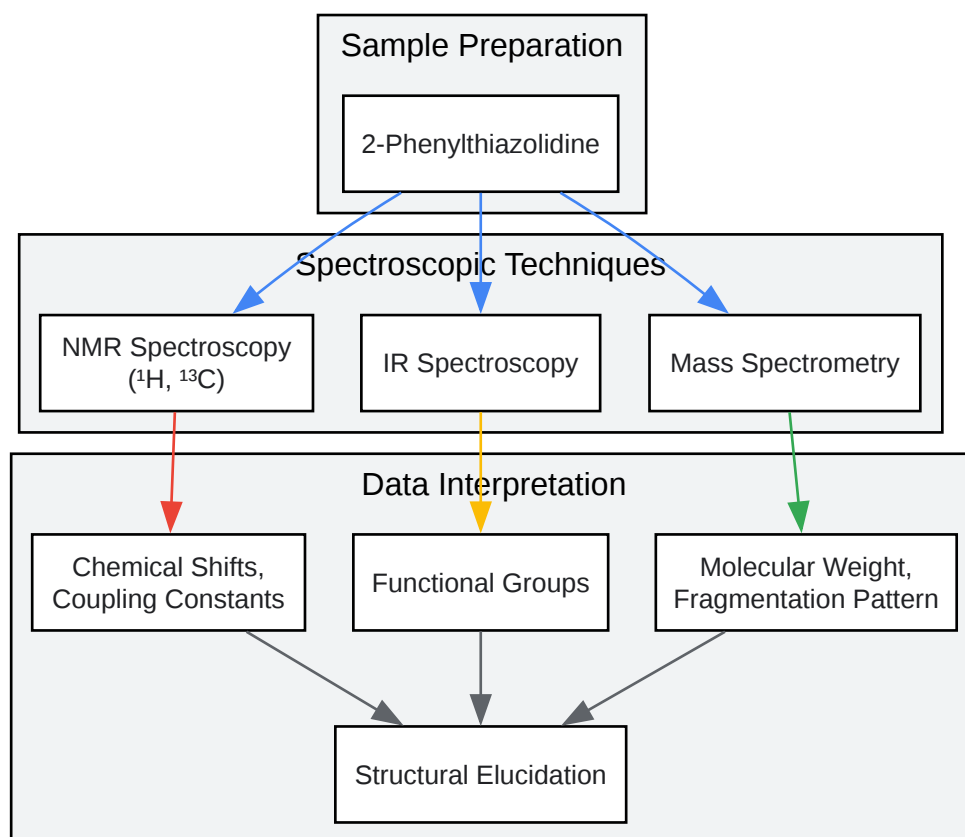
- **Sample Preparation:** For a solid sample like **2-Phenylthiazolidine**, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000 to 400 cm^{-1} . The resulting spectrum is a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.
- **Ionization:** Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Phenylthiazolidine**.



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References

- 1. 2-Phenylthiazolidine | C₉H₁₁NS | CID 20706 - PubChem [pubchem.ncbi.nlm.nih.gov]
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